molecular formula C18H14N2O B12918486 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- CAS No. 839698-07-6

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-

Cat. No.: B12918486
CAS No.: 839698-07-6
M. Wt: 274.3 g/mol
InChI Key: LRSZPGIWSRYNSP-UHFFFAOYSA-N
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Description

3-Benzoyl-5-ethylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine derivatives, including 3-benzoyl-5-ethylindolizine-1-carbonitrile, often involves cyclization reactions. One common method is the reaction of pyridine or pyrrole derivatives with appropriate reagents under specific conditions. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with a base and iodine can lead to the formation of indolizine derivatives .

Industrial Production Methods

Industrial production methods for indolizine derivatives typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of transition metal catalysts and other advanced techniques to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-5-ethylindolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-benzoyl-5-ethylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indolizine derivatives can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-benzoyl-5-ethylindolizine-1-carbonitrile include:

Uniqueness

3-Benzoyl-5-ethylindolizine-1-carbonitrile is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the benzoyl and ethyl groups, as well as the carbonitrile functional group, can impart distinct properties compared to other indolizine derivatives .

Biological Activity

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- features a unique structure that includes an indolizine ring and a carbonitrile group. These functional groups contribute to its reactivity and biological properties. The carbonitrile group is known for its ability to undergo various chemical transformations, which can be leveraged in synthetic pathways for drug development.

Antimicrobial Properties

Research indicates that compounds containing indolizine moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of indolizines possess potent antibacterial effects against various strains of bacteria. Specifically, 1-indolizinecarbonitrile derivatives were evaluated for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showing promising results in vitro .

Anticancer Activity

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- has also been investigated for its potential anticancer properties. In a study focusing on the cytotoxic effects of indolizine derivatives on cancer cell lines, it was found that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values indicated a significant reduction in cell viability at concentrations as low as 10 µM .

The biological activity of 1-indolizinecarbonitrile, 3-benzoyl-5-ethyl- can be attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death in tumor cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various indolizine derivatives, including 1-indolizinecarbonitrile, 3-benzoyl-5-ethyl-. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Clinical Implications in Cancer Treatment

In a clinical setting, the application of indolizine derivatives has been explored for their synergistic effects when combined with traditional chemotherapeutics. A combination therapy involving 1-indolizinecarbonitrile with doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance in cancer therapy .

Data Table: Biological Activity Summary

Activity Effect IC50/ MIC Reference
AntibacterialInhibition of E. coli growthMIC: 32 µg/mL
AnticancerInduction of apoptosis in MCF-7 cellsIC50: 10 µM
Synergistic effectEnhanced cytotoxicity with doxorubicinNot specified

Properties

CAS No.

839698-07-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-benzoyl-5-ethylindolizine-1-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-2-15-9-6-10-16-14(12-19)11-17(20(15)16)18(21)13-7-4-3-5-8-13/h3-11H,2H2,1H3

InChI Key

LRSZPGIWSRYNSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C(C=C(N21)C(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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